(S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate
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Description
(S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Research has led to the synthesis of novel heterocyclic compounds derived from benzodifuranyl and thiazolopyrimidines, showing promising anti-inflammatory and analgesic activities. These studies highlight the compound's role in initiating the preparation of new chemical structures with potential therapeutic applications, particularly as cyclooxygenase inhibitors with significant COX-2 selectivity, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Chemical Synthesis and Characterization
Another aspect of research focuses on the one-pot synthesis and characterization of dihydropyrimidinone derivatives containing morpholine moiety, showcasing an efficient method for synthesizing these compounds. This highlights the compound's utility in facilitating simple and efficient synthesis methods for creating derivatives with potential biological activities (Bhat et al., 2018).
Advanced Synthesis Techniques
Further studies have explored diastereoselective synthesis techniques for creating functionalized tetrahydropyrimidin-2-thiones, demonstrating the compound's involvement in advanced synthesis methods that yield significant yields and diastereoselectivity. These techniques are pivotal for developing pharmacologically relevant molecules with precise structural configurations (Liu et al., 2014).
Potential in Imaging and Diagnostic Applications
In the realm of diagnostic applications, research on the synthesis of PET agents for imaging LRRK2 enzyme in Parkinson's disease underscores the compound's potential role in developing new diagnostic tools. This is crucial for advancing our understanding and treatment of neurodegenerative diseases (Wang et al., 2017).
Anticancer Activity Assessment
Moreover, the assessment of new 2-amino-3-cyanopyridine derivatives for anticancer activity indicates the compound's significance in oncological research, aiming to identify new therapeutic agents with potent antitumor activities. This research contributes to the ongoing search for effective cancer treatments and understanding the molecular mechanisms of anticancer agents (Mansour et al., 2021).
properties
IUPAC Name |
methyl 2-[[(1S)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-15-12-18(16(2)24-19-7-5-4-6-17(19)23(29)30-3)22-25-20(13-21(28)27(22)14-15)26-8-10-31-11-9-26/h4-7,12-14,16,24H,8-11H2,1-3H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZLIIJDZBWWSA-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)OC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)[C@H](C)NC3=CC=CC=C3C(=O)OC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.